1,2,3-Benzotriazine-4-thiol
Overview
Description
1,2,3-Benzotriazine-4-thiol is a heterocyclic compound that is part of the benzotriazine family. This family of compounds is known for its wide spectrum of potent pharmacological activities and is a prominent heterocyclic substructure in numerous active pharmaceutical ingredients. The 1,2,4-benzotriazine nucleus, in particular, is fused to a benzene ring and has been the subject of extensive research due to its relevance in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,2,3-Benzotriazine-4-thiol derivatives and related compounds has been explored in various studies. For instance, the synthesis of 3-heteroaryl-8-chloropyrazolo[5,1-c][1,2,4]benzotriazine 5-oxides, which are related to the 1,2,3-Benzotriazine structure, has been reported. These compounds were synthesized for their binding activities at the central benzodiazepine receptor, with some derivatives showing good affinity values . Additionally, novel 1,3,4-benzotriazepine derivatives have been synthesized from 4-oxo-3,1-benzoxazine and 3,1-benzothiazine intermediates, demonstrating the versatility of benzotriazine-related syntheses .
Molecular Structure Analysis
The molecular structure of benzotriazine derivatives is characterized by the presence of nitrogen atoms within the ring system, which significantly influences their chemical properties and reactivity. The synthesis of 1,2,4-benzotriazines and their analogues has been compiled, providing insights into the structural aspects that contribute to their pharmacological activities .
Chemical Reactions Analysis
Benzotriazine derivatives undergo various chemical reactions that are essential for their functionalization and application in medicinal chemistry. For example, the synthesis of 2-imino-4H-3,1-benzothiazine, a related compound, involves the reaction of o-aminobenzyl alcohol with thiourea, showcasing the type of chemical reactions that benzotriazine compounds can participate in . Moreover, the synthesis of oxides of 3-methyl-1,2,4-benzotriazine has been described, which includes the synthesis and structural characterization of isomeric and related oxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzotriazine derivatives are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur within the ring system can affect their electron distribution, solubility, and reactivity. These properties are crucial for the pharmacological efficacy and bioavailability of the compounds. The synthesis of novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, for instance, involves the evaluation of their antibacterial and radical scavenging activities, which are directly related to their chemical properties .
Scientific Research Applications
Antitumor Activities
- Design and synthesis of novel substituted 1,2,3-benzotriazines demonstrated increased antiproliferative effects against various cancer cell lines. Compounds like 4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine showed notable potency in inhibiting the growth of different cancer cells, including breast, prostate, and lung cancers (Lv et al., 2008).
Bioreductive Anticancer Drugs
- SR 4233 (tirapazamine), a derivative of 1,2,4-benzotriazine, was identified as a leading compound in a new class of bioreductive anticancer drugs. It showed specific toxicity to cells at low oxygen tensions, which are a common feature in solid tumors (Brown, 1993).
- Further studies on tirapazamine revealed its mechanism of action involves DNA damage in hypoxic cells through bioreductive activation (Daniels et al., 1998).
Mechanisms of DNA Damage
- Research into tirapazamine's one-electron reduction and its effects on DNA showed that it causes DNA double-strand breaks in hypoxic cells, a crucial aspect of its antitumor activity (Daniels & Gates, 1996).
- Additional studies provided insights into the DNA damage mechanism, suggesting involvement of hydroxyl radical release from enzymatically activated benzotriazines (Shen et al., 2014).
Synthesis and Applications
- Novel oxidative rearrangement of 3-aminoindazoles led to the production of diverse functionalized 1,2,3-benzotriazine-4(3 H)-ones, highlighting the versatility of these compounds in chemical synthesis (Zhou et al., 2018).
- A mild and eco-friendly protocol for the synthesis of 1,2,3-benzotriazine-4-(3H)-ones was developed, demonstrating the potential for cost-effective and environmentally friendly production methods (Khaligh et al., 2018).
Future Directions
properties
IUPAC Name |
1H-1,2,3-benzotriazine-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHTXRQJQMFAPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)N=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180007 | |
Record name | 1,2,3-Benzotriazin-4-yl hydrosulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Benzotriazine-4-thiol | |
CAS RN |
2536-88-1 | |
Record name | 1,2,3-Benzotriazin-4-yl hydrosulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002536881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002638726 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3-Benzotriazin-4-yl hydrosulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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